![molecular formula C19H16ClN3OS B2718461 N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872688-61-4](/img/structure/B2718461.png)
N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide” is a compound with the molecular formula C19H16ClN3OS and a molecular weight of 369.87. It belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula and weight. Further analysis can be done using spectroscopic techniques such as NMR and IR .Wissenschaftliche Forschungsanwendungen
Inhibition and Therapeutic Potential
Compounds structurally related to N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide have been explored for their potential as inhibitors and therapeutic agents. For instance, derivatives of pyridazinone, similar in core structure, have shown significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in treating pain and inflammation (Doğruer & Şahin, 2003). Furthermore, compounds with a benzothiazin-3-yl moiety have been identified as potential anticancer agents, demonstrating the ability to inhibit the growth of human tumor cell lines in micromolar concentrations, highlighting the potential application in cancer therapy (Brzozowski et al., 2007).
Molecular Docking and Drug Design
Research on similar compounds has utilized molecular docking studies to investigate binding interactions with target proteins, providing a basis for drug design and discovery. For example, novel benzothiazole pyrimidine derivatives have been synthesized and screened for their antibacterial and antifungal activity, with some compounds showing excellent in vitro activity. These findings suggest the utility of such compounds in the design and development of new antimicrobial agents (Maddila et al., 2016).
Photovoltaic Efficiency and Electronic Properties
The photovoltaic efficiency and electronic properties of benzothiazolinone acetamide analogs have been investigated, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research suggests that compounds with similar structural features could be explored for their application in renewable energy technologies, specifically in improving the efficiency of solar cells (Mary et al., 2020).
Corrosion Inhibition
Pyridazine derivatives have also been studied for their role in corrosion inhibition, particularly for the protection of mild steel in acidic environments. These studies have shown that such compounds can significantly reduce corrosion, suggesting their potential application in industrial processes and materials science to enhance the longevity and durability of metal components (Mashuga et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-16-8-6-15(7-9-16)17-10-11-19(23-22-17)25-13-18(24)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDKCERYEHSISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

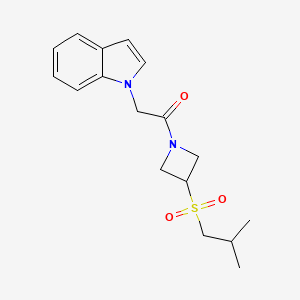
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)
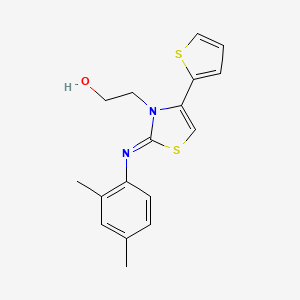
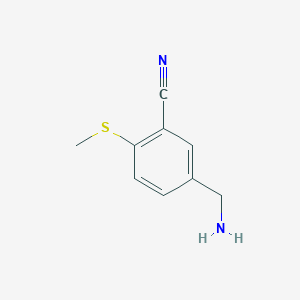

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)
![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)
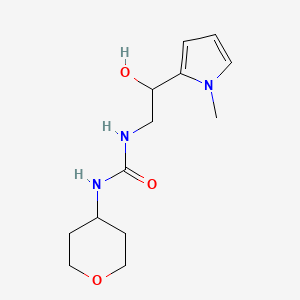
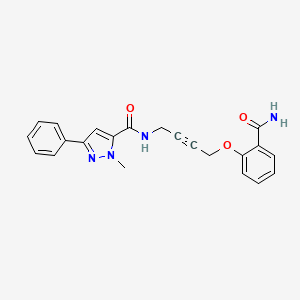
![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2718399.png)